REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C([O-])(O)=O.[Na+].Cl[CH2:15][CH:16]=O.O>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:15]=[CH:16][N:8]=[C:4]2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the crude mixture was diluted with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×125 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C=C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |